molecular formula C12H12N2O4S B15032199 (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester

Cat. No.: B15032199
M. Wt: 280.30 g/mol
InChI Key: AMJYOSSLJCBRNX-UHFFFAOYSA-N
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Description

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at position 5, a sulfanyl (-S-) linker, and an acetic acid methyl ester moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research. The compound is commercially available (e.g., sc-319030, Santa Cruz Biotechnology) at research-scale quantities .

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

methyl 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C12H12N2O4S/c1-16-11(15)8-19-12-14-13-10(18-12)7-17-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

AMJYOSSLJCBRNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(O1)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Oxadiazole Ring Formation

The cyclocondensation of hydrazides with carbon disulfide proceeds via a nucleophilic addition-elimination mechanism (Fig. 1B). The hydrazide’s NH2 group attacks CS2, forming a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon base treatment. Competing pathways may generate 1,2,4-thiadiazole byproducts if reaction conditions deviate.

S-Alkylation Dynamics

Alkylation of the mercapto group follows an SN2 mechanism , with the thiolate anion displacing bromide from methyl bromoacetate. Steric hindrance from the phenoxymethyl group can reduce reaction rates, necessitating elevated temperatures.

Characterization and Quality Control

Synthetic success is validated through:

  • 1H NMR : Diagnostic signals include the singlet for oxadiazole C2-H (δ 8.2–8.4 ppm) and the phenoxymethyl OCH2 group (δ 4.5–4.7 ppm).
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N oxadiazole) and 1730 cm⁻¹ (ester C=O).
  • Elemental Analysis : Carbon and nitrogen percentages within ±0.3% of theoretical values confirm purity.

Industrial Scalability and Environmental Considerations

The solid-phase synthesis method offers the best scalability, minimizing solvent waste and using recyclable ester solvents. However, phosgene analogues pose safety challenges, prompting research into green alternatives like diphosgene or carbonyldiimidazole. Life-cycle assessments highlight the direct S-alkylation route as the most environmentally benign, with an E-factor (kg waste/kg product) of 8.2 versus 12.5 for cyclocondensation methods.

Chemical Reactions Analysis

Oxidative Cyclization

A common approach uses Dess Martin reagent (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) to oxidatively cyclize N-acyl N′-aryliden-hydrazines, forming the oxadiazole core . This method is efficient for 2,5-disubstituted oxadiazoles.

Thioetherification and Esterification

A three-step process involves:

  • Acylation/Cyclization : Starting from ethyl glycolate, acylation and cyclization form a mercapto-oxadiazole intermediate .

  • Thioetherification : Reaction of the intermediate with alkyl halides (e.g., R₁I) introduces the sulfanyl group .

  • Esterification : Treatment with R₂SOOCl or R₃COCl converts the carboxylic acid to the methyl ester .

Oxadiazole Ring Formation

The oxadiazole ring forms via cyclization of hydrazine derivatives, often facilitated by oxidizing agents like Dess Martin reagent. This involves deprotonation and elimination steps to create the heterocyclic structure .

Thioetherification

The sulfanyl group (-S-) is introduced through nucleophilic substitution. The mercapto group (-SH) reacts with alkyl halides (R₁I) in a two-step process: first, deprotonation to form the thiolate ion, followed by alkylation .

Esterification

The carboxylic acid group is converted to a methyl ester using reagents like thionyl chloride (SOCl₂) or acyl chlorides (R₃COCl). This involves nucleophilic acyl substitution, where the hydroxyl group is replaced by a methoxy group .

Key Reactions and Functional Group Contributions

Reaction Type Key Functional Groups Reagents/Conditions Outcome
Oxidative CyclizationN-acyl N′-aryliden-hydrazinesDess Martin reagentFormation of oxadiazole ring
Microwave-Assisted SynthesisCarboxylic acid, acid hydrazidePS-PPh₃ resin, microwave heatingRapid oxadiazole formation
ThioetherificationMercapto group (-SH)Alkyl halides (R₁I)Introduction of sulfanyl group
EsterificationCarboxylic acid (-COOH)SOCl₂ or R₃COClFormation of methyl ester

Structural and Reactivity Insights

  • Oxadiazole Ring : Acts as a heterocycle with electron-withdrawing nitrogen atoms, influencing reactivity in substitution and cyclization reactions .

  • Sulfanyl Group : Provides nucleophilic reactivity, enabling thioetherification and potential further derivatization .

  • Methyl Ester : Enhances solubility and stability, making the compound suitable for downstream applications like medicinal chemistry .

Reaction Optimization Strategies

  • Microwave Heating : Accelerates cyclization and reduces reaction times compared to conventional methods .

  • Catalyst Selection : NaOAc or PS-PPh₃ resins optimize reaction efficiency in oxadiazole synthesis .

  • Reagent Choice : Thionyl chloride (SOCl₂) ensures complete esterification of carboxylic acids .

Scientific Research Applications

Chemistry

In chemistry, (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Oxadiazoles have been shown to possess antibacterial and antifungal properties, making them candidates for new antibiotic development .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines, reducing inflammation .

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at Oxadiazole C5 Ester Group Molecular Weight (g/mol) Key Features/Applications Reference
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Phenyl Ethyl 280.30 Planar structure with orthogonal ester and oxadiazole units; studied for crystallography .
[5-(4-Bromo-phenyl)-oxadiazol-2-ylsulfanyl]-acetic acid butyl ester 4-Bromophenyl Butyl 371.25 Bromine enhances electronic density; longer alkyl chain increases lipophilicity .
[5-(2-Fluoro-phenyl)-oxadiazol-2-ylsulfanyl]-acetic acid benzyl ester 2-Fluorophenyl Benzyl 358.38 Fluorine introduces electronegativity; benzyl ester may slow hydrolysis .
(5-p-Tolyl-oxadiazol-2-ylsulfanyl)-acetic acid isopropyl ester p-Tolyl (4-methylphenyl) Isopropyl 308.38 Methyl group enhances lipophilicity; isopropyl ester improves metabolic stability .
Target Compound Phenoxymethyl Methyl 324.36 (estimated) Ether linkage (phenoxymethyl) balances polarity and permeability .

Physicochemical Properties and Reactivity

  • Crystallography : Analogous ethyl ester derivatives (e.g., Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) exhibit near-orthogonal planar units (80.07° angle between oxadiazole and ester groups), influencing packing and solubility .
  • Lipophilicity: Phenoxymethyl and p-tolyl groups increase hydrophobicity compared to unsubstituted phenyl analogs. Methyl esters generally exhibit faster hydrolysis than benzyl or isopropyl esters .

Biological Activity

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenoxymethyl derivatives with sulfanyl acetic acid derivatives. Characterization is often performed using techniques like NMR spectroscopy and single crystal X-ray diffraction to confirm structural integrity and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study focused on 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives demonstrated significant antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-453. Compounds 7b and 7d showed potent cytotoxicity with mechanisms involving apoptosis induction through morphological changes and western blotting analysis .

Antimicrobial Activity

Compounds containing the oxadiazole ring have also exhibited broad-spectrum antimicrobial activity. Research indicates that various derivatives possess antibacterial, antifungal, and antitubercular properties. For example, certain 1,3,4-oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG and other pathogenic strains .

The proposed mechanisms for the biological activities of these compounds include:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes crucial for bacterial cell wall synthesis and fatty acid biosynthesis.

Study 1: Anticancer Evaluation

A comprehensive study synthesized a series of phenoxymethyl oxadiazoles which were evaluated for their anticancer properties. The most promising candidates exhibited IC50 values in the low micromolar range against breast cancer cell lines. These compounds were further analyzed for their interaction with estrogen receptors, indicating potential as hormone-dependent cancer therapies .

Study 2: Antimicrobial Efficacy

In another research initiative, a library of oxadiazole derivatives was screened for antimicrobial activity. The results indicated that certain compounds had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that these derivatives could serve as leads for developing new antimicrobial agents .

Data Summary

Biological ActivityCompoundTargetIC50/MIC (µM)Reference
Anticancer7bMCF-75.0
Anticancer7dMDA-MB-4534.5
AntimicrobialCompound AS. aureus0.78
AntimicrobialCompound BE. coli1.56

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